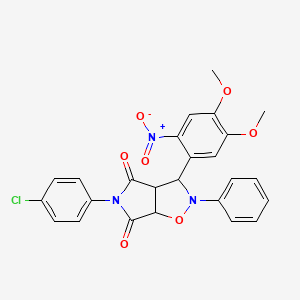
C25H20ClN3O7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C25H20ClN3O7 Levocetirizine dihydrochloride . It is a selective histamine H1 antagonist used to treat a variety of allergic symptoms. Levocetirizine is the R-enantiomer of cetirizine and has a greater affinity for the histamine H1 receptor than cetirizine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Levocetirizine dihydrochloride can be synthesized through the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate compound, 2-chlorobenzhydryl piperazine.
Reaction with Ethyl Glycolate: The intermediate is then reacted with ethyl glycolate under basic conditions to form the ester.
Hydrolysis: The ester is hydrolyzed to form the corresponding acid.
Resolution: The racemic mixture is resolved to obtain the R-enantiomer, Levocetirizine.
Industrial Production Methods
Industrial production of Levocetirizine dihydrochloride involves large-scale synthesis using the same steps as mentioned above but optimized for higher yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using crystallization and chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Levocetirizine dihydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used
Major Products Formed
Oxidation: Oxidation leads to the formation
Propiedades
Fórmula molecular |
C25H20ClN3O7 |
|---|---|
Peso molecular |
509.9 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H20ClN3O7/c1-34-19-12-17(18(29(32)33)13-20(19)35-2)22-21-23(36-28(22)16-6-4-3-5-7-16)25(31)27(24(21)30)15-10-8-14(26)9-11-15/h3-13,21-23H,1-2H3 |
Clave InChI |
LAWHJOWCNVZMAM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)ON2C5=CC=CC=C5)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


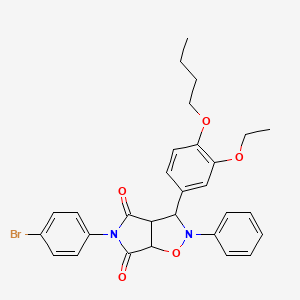
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-](/img/structure/B12629783.png)
![1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one](/img/structure/B12629784.png)
![N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12629789.png)
![2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B12629797.png)
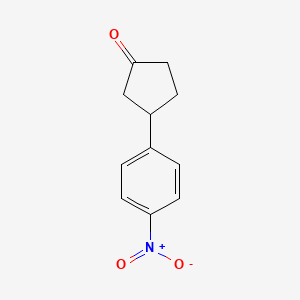
![9-Methyl-7,8,12-trioxaspiro[5.6]dodecane-9-carbaldehyde](/img/structure/B12629804.png)
![2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine](/img/structure/B12629805.png)

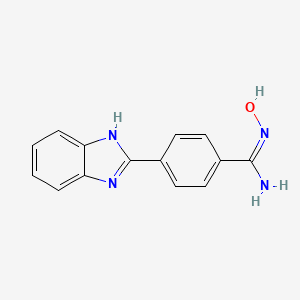
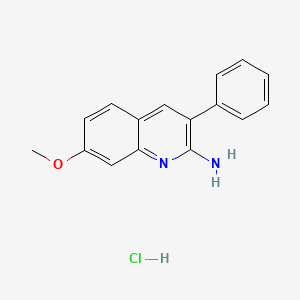
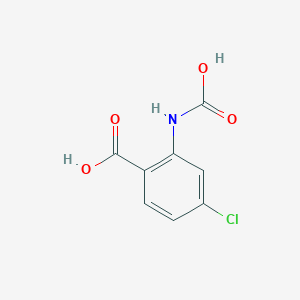
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy-](/img/structure/B12629844.png)

